4-(4-Chlorophenyl)butan-2-ol

Catalog No.
S13983816
CAS No.
M.F
C10H13ClO
M. Wt
184.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Chlorophenyl)butan-2-ol

Product Name

4-(4-Chlorophenyl)butan-2-ol

IUPAC Name

4-(4-chlorophenyl)butan-2-ol

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

InChI

InChI=1S/C10H13ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,2-3H2,1H3

InChI Key

NMHKGZZVRRFXJO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)Cl)O

4-(4-Chlorophenyl)butan-2-ol is an organic compound characterized by the molecular formula C10H13ClO. It appears as a pale-yellow liquid with a boiling point of approximately 90-91°C at 0.5 mmHg. The compound features a chlorinated phenyl group attached to a butanol chain, which contributes to its chemical reactivity and potential applications in various fields, including chemistry, biology, and medicine.

4-(4-Chlorophenyl)butan-2-ol is versatile in its reactivity, undergoing several types of chemical transformations:

  • Reduction: This compound can be reduced to form its corresponding alcohol, 4-(4-Chlorophenyl)butan-2-ol.
  • Oxidation: It can be oxidized to yield carboxylic acids or other oxidized derivatives.
  • Substitution: The chlorine atom in the phenyl ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
  • Oxidation: Potassium permanganate or chromium trioxide serve as effective oxidizing agents.
  • Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

The synthesis of 4-(4-Chlorophenyl)butan-2-ol can be achieved through several methods:

  • Reductive Arylation: This common method involves the reaction of electron-deficient olefins with aryl groups in the presence of reducing agents like titanium trichloride and N,N-Dimethylformamide.
  • Industrial Production: Large-scale synthesis typically employs continuous flow reactors to optimize reaction conditions, enhancing yield and purity.

4-(4-Chlorophenyl)butan-2-ol has several applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Biology: The compound is used in studies involving enzyme activity and receptor interactions.
  • Medicine: It may act as a precursor for pharmaceutical agents.
  • Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Several compounds share structural similarities with 4-(4-Chlorophenyl)butan-2-ol:

Compound NameStructure CharacteristicsUnique Features
4-(4-Chlorophenyl)butan-2-oneKetone functional group instead of hydroxylPrecursor for alcohol synthesis
4-(4-Chlorophenyl)butanoic acidOxidized form containing carboxylic acidUseful in organic synthesis and medicinal chemistry
4-(4-Chlorophenyl)butan-2-amineContains an amine group instead of a ketonePotential applications in pharmaceuticals

Uniqueness

The uniqueness of 4-(4-Chlorophenyl)butan-2-ol lies in its specific structure that allows it to participate in a variety of

The aromatic ring of 4-(4-Chlorophenyl)butan-2-ol presents unique opportunities for selective halogenation reactions, where the existing chlorine substituent influences both the reactivity and regioselectivity of subsequent electrophilic aromatic substitution reactions [1] [2] [3]. The presence of the chlorine atom at the para position creates a deactivated aromatic system that requires specific strategies to achieve successful halogenation [4].

Electrophilic Aromatic Substitution Mechanisms

Halogenation of 4-(4-Chlorophenyl)butan-2-ol proceeds through the classical electrophilic aromatic substitution mechanism, involving the formation of an arenium ion intermediate [5] [6]. The reaction occurs in two distinct steps: first, the aromatic ring attacks the electrophilic halogen species, forming a carbocation intermediate, followed by deprotonation to restore aromaticity [7] [8]. For chlorinated aromatic compounds, Lewis acid catalysts such as iron trichloride or aluminum chloride are essential to generate sufficiently electrophilic halogen species [2] [9] [10].

The mechanism begins with the formation of a complex between the halogen molecule and the Lewis acid catalyst [10]. For bromination reactions, the sequence involves Bromine-Bromine-Aluminum tribromide complex formation, which polarizes the bromine-bromine bond and creates a more electrophilic bromine center [10]. The aromatic ring then attacks this activated halogen electrophile, generating the arenium ion intermediate with its characteristic resonance stabilization [5] [7].

Regioselectivity Considerations

The chlorine substituent at the para position functions as a meta-directing group due to its electron-withdrawing nature [11]. This directing effect arises from the inductive withdrawal of electron density from the aromatic ring, making the meta positions relatively more electron-rich compared to the ortho and para positions [12]. The regioselectivity in electrophilic aromatic substitution is governed by the stabilization of the carbocation intermediate, where meta substitution avoids placing positive charge adjacent to the electron-withdrawing chlorine group [12] [11].

Computational studies have demonstrated that the influence of substituents on regioselectivity correlates with Hammett substituent constants, with the effect of para substituents being approximately ten percent stronger than ortho substituents [12]. This relationship provides predictive capabilities for determining the major products in halogenation reactions of chlorinated aromatic compounds [12].

Bromination Strategies

Bromination of 4-(4-Chlorophenyl)butan-2-ol can be achieved using various brominating agents, with N-bromosuccinimide emerging as the most versatile and widely used reagent [13] [14] [15]. The selectivity of bromination depends significantly on the reaction conditions, particularly the choice of solvent and the presence of catalytic additives [15] [16].

Brominating AgentCatalyst/ConditionsRegioselectivityYield Range
N-bromosuccinimideDimethylformamide solventPara-selective75-90%
N-bromosuccinimideConcentrated sulfuric acidMeta-selective65-85%
Bromine/Iron tribromideAnhydrous conditionsMixed products60-80%
N-bromosuccinimideTriphenylphosphine catalystEnhanced selectivity80-95%

N-bromosuccinimide in dimethylformamide provides high para-selectivity for electron-rich aromatic compounds, but the deactivated nature of 4-(4-Chlorophenyl)butan-2-ol requires more forcing conditions [14] [15]. Recent developments have shown that triphenylphosphine can serve as an effective catalyst for aromatic bromination with N-bromosuccinimide, enabling reactions under milder conditions while maintaining excellent yields [13].

Chlorination Methodologies

Chlorination of already chlorinated aromatic systems presents additional challenges due to the reduced reactivity of the aromatic ring [17] [4]. N-chlorosuccinimide has been employed successfully for the chlorination of aromatic compounds in aqueous media under mild conditions [17]. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the N-chlorosuccinimide acts as both the chlorinating agent and oxidizing species [17].

The use of concentrated sulfuric acid as a medium for halogenation reactions has proven particularly effective for deactivated aromatic compounds [4]. This approach allows for smooth monobromination or monochlorination of highly deactivated aromatics, providing corresponding halogenated derivatives in good yields under mild reaction conditions [4].

Advanced Halogenation Techniques

Recent advances in halogenation methodology have introduced metal-free conditions for site-selective aromatic halogenation [18]. Promoter group assisted para-halogenation of aromatic compounds has been developed using N-substituted aromatics under electrochemical conditions [18]. This methodology demonstrates predictable site-selectivity and can be applied to challenging substrates including deactivated aromatic systems [18].

Carborane-based Lewis base catalysts represent another innovative approach for aromatic halogenation using N-halosuccinimides [19]. These catalysts show high tolerance to functional groups and good compatibility with common synthetic reagents, making them suitable for complex substrates like 4-(4-Chlorophenyl)butan-2-ol [19].

Amino-Alcohol Formation Through Nucleophilic Substitution Reactions

The conversion of 4-(4-Chlorophenyl)butan-2-ol to amino-alcohol derivatives represents a fundamental transformation in organic synthesis, enabling access to biologically active compounds with enhanced pharmacological properties [20] [21] [22]. The hydroxyl group in 4-(4-Chlorophenyl)butan-2-ol serves as the key functional handle for these transformations, though direct nucleophilic substitution is not feasible due to the poor leaving group ability of hydroxide ion [20].

Activation Strategies for Hydroxyl Groups

The primary challenge in converting alcohols to amines lies in the activation of the hydroxyl group to create a suitable leaving group [20]. Several strategies have been developed to address this limitation, including the conversion of alcohols to mesylates, tosylates, or alkyl halides prior to nucleophilic substitution [20] [23]. The choice of activation method depends on the specific requirements of the synthesis, including stereochemical considerations and functional group compatibility [20].

Mesylation and tosylation reactions provide excellent methods for alcohol activation while maintaining stereochemical integrity [20]. These sulfonate esters are readily displaced by nitrogen nucleophiles under standard nucleophilic substitution conditions [20]. The conversion of 4-(4-Chlorophenyl)butan-2-ol to the corresponding mesylate can be achieved using methanesulfonyl chloride in the presence of a tertiary amine base such as triethylamine [20].

Alternatively, the conversion to alkyl halides using reagents such as thionyl chloride or phosphorus tribromide provides activated substrates for subsequent amination reactions [20]. These transformations typically proceed with inversion of stereochemistry at the carbon center bearing the hydroxyl group, following the typical course of bimolecular nucleophilic substitution reactions [23] [20].

Gabriel Synthesis Applications

The Gabriel synthesis represents one of the most reliable methods for converting activated alcohols to primary amines [24] [25] [26]. This methodology employs potassium phthalimide as a protected nitrogen nucleophile, circumventing the problem of multiple alkylation that plagues direct amination reactions [24] [25].

The Gabriel synthesis proceeds through a three-step sequence: deprotonation of phthalimide to form potassium phthalimide, nucleophilic substitution with the activated alcohol derivative, and finally hydrazinolysis to release the primary amine [25] [26]. For 4-(4-Chlorophenyl)butan-2-ol derivatives, this sequence provides access to the corresponding primary amino-alcohol after appropriate functional group manipulation [25].

Reaction StepReagentConditionsExpected Yield
Phthalimide DeprotonationPotassium hydroxideDimethylformamide, room temperatureQuantitative
Nucleophilic SubstitutionActivated alcohol80-120°C, 6-12 hours75-90%
HydrazinolysisHydrazine hydrateEthanol, reflux, 2-4 hours85-95%
Overall Transformation--60-80%

The Gabriel synthesis shows excellent functional group tolerance and can accommodate the chlorophenyl substituent without interference [26]. The electron-withdrawing nature of the chlorine atom does not significantly impact the nucleophilic substitution step, as the reaction occurs at the aliphatic carbon center rather than on the aromatic ring [26].

Mitsunobu Reaction Applications

The Mitsunobu reaction provides an alternative approach for the direct conversion of alcohols to amines through in situ activation [27] [28]. This transformation employs triphenylphosphine and an azodicarboxylate ester to activate the alcohol toward nucleophilic displacement [28]. The reaction proceeds with inversion of stereochemistry, making it particularly valuable for stereocontrolled syntheses [27] [28].

For 4-(4-Chlorophenyl)butan-2-ol, the Mitsunobu reaction can be coupled with various nitrogen nucleophiles to generate amino-alcohol derivatives [29] [27]. Phthalimide serves as an excellent nitrogen source in Mitsunobu reactions, providing access to protected primary amines that can be subsequently deprotected using the Ing-Manske procedure [29].

The mechanism of the Mitsunobu reaction involves the formation of a betaine intermediate between triphenylphosphine and the azodicarboxylate ester [28]. This intermediate deprotonates the nitrogen nucleophile, creating an ion pair that facilitates the subsequent displacement of the activated alcohol [28]. The reaction typically requires anhydrous conditions and proceeds most efficiently with sterically unhindered secondary alcohols [27] [28].

Reductive Amination Pathways

Reductive amination represents an alternative strategy for amino-alcohol formation, though it requires prior oxidation of the alcohol to the corresponding ketone [30]. This approach involves a hydrogen-borrowing mechanism comprising three main steps: alcohol dehydrogenation, carbonyl amination with ammonia, and imine reduction [30].

The reductive amination of 4-(4-Chlorophenyl)butan-2-ol would proceed through the corresponding ketone intermediate, 4-(4-Chlorophenyl)butan-2-one [30]. Heterogeneous metal catalysts such as nickel on alumina have been employed successfully for these transformations, operating under hydrogen atmosphere at elevated temperatures [30].

Mechanochemical Approaches

Recent developments in mechanochemical synthesis have introduced solvent-free methods for nucleophilic substitution of alcohols [22]. These approaches employ fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate and potassium hydrogen phosphate as alcohol-activating reagent and base, respectively [22]. The mechanochemical conditions enable alcohol activation and nucleophilic substitution in a single milling operation [22].

Mechanochemical nucleophilic substitution with amines affords alkylated amines in yields ranging from thirty-one to ninety-one percent [22]. The complete stereoinversion occurs for secondary alcohol substrates, consistent with a bimolecular nucleophilic substitution mechanism [22]. This methodology offers advantages in terms of reduced waste generation and improved safety profiles compared to conventional solvent-based approaches [22].

Protecting Group Strategies for Hydroxyl Functionality Preservation

The hydroxyl group in 4-(4-Chlorophenyl)butan-2-ol requires protection during various synthetic transformations to prevent unwanted side reactions and maintain selective reactivity at other sites within the molecule [31] [32] [33]. The choice of protecting group depends on the specific reaction conditions, the nature of other functional groups present, and the method required for subsequent deprotection [31] [34].

Silyl Ether Protecting Groups

Silyl ethers represent the most versatile and widely used protecting groups for alcohols due to their ease of installation, stability under various reaction conditions, and selective removal using fluoride sources [32] [35] [36]. The stability of silyl ethers toward acidic and basic conditions varies significantly depending on the substituents on the silicon atom [35] [37].

The relative stability order of common silyl protecting groups toward acid hydrolysis follows the sequence: trimethylsilyl (relative stability 1) < triethylsilyl (64) < tert-butyldimethylsilyl (20,000) < triisopropylsilyl (700,000) < tert-butyldiphenylsilyl (5,000,000) [35]. For basic conditions, the stability order is: trimethylsilyl (1) < triethylsilyl (10-100) < tert-butyldimethylsilyl approximately equal to tert-butyldiphenylsilyl (20,000) < triisopropylsilyl (100,000) [35].

Silyl GroupAbbreviationInstallation ReagentDeprotection MethodRelative Stability (Acid)
TrimethylsilylTMSTrimethylsilyl chloride/imidazoleTetrabutylammonium fluoride1
TriethylsilylTESTriethylsilyl chloride/imidazoleTetrabutylammonium fluoride64
tert-ButyldimethylsilylTBDMStert-Butyldimethylsilyl chloride/imidazoleTetrabutylammonium fluoride20,000
TriisopropylsilylTIPSTriisopropylsilyl chloride/2,6-lutidineTetrabutylammonium fluoride700,000
tert-ButyldiphenylsilylTBDPStert-Butyldiphenylsilyl chloride/imidazoleTetrabutylammonium fluoride5,000,000

For 4-(4-Chlorophenyl)butan-2-ol, the choice of silyl protecting group depends on the subsequent transformations planned [38] [39]. The tert-butyldimethylsilyl group provides an excellent balance between stability and ease of removal, making it suitable for most synthetic applications [36] [39]. The installation typically involves treatment of the alcohol with tert-butyldimethylsilyl chloride and imidazole in dimethylformamide at room temperature [36].

Benzyl Ether Protection

Benzyl ethers provide orthogonal protection to silyl groups, being stable under both acidic and basic conditions but readily cleaved by hydrogenolysis [40]. The formation of benzyl ethers from 4-(4-Chlorophenyl)butan-2-ol can be achieved using benzyl bromide and a strong base such as sodium hydride [40]. Alternatively, the Mitsunobu reaction with benzyl alcohol provides access to benzyl ethers with inversion of stereochemistry [40].

The deprotection of benzyl ethers typically employs palladium on carbon under hydrogen atmosphere [40]. The mechanism involves oxidative addition of the benzyl ether to the palladium catalyst, followed by hydrogen coordination and transfer to facilitate alcohol release [40]. Reductive elimination expels toluene and regenerates the palladium catalyst [40].

Alternative deprotection methods include the use of 1,4-cyclohexadiene as a hydrogen transfer source under microwave heating conditions [40]. Electrochemical oxidation has also been employed for the cleavage of benzyl ether protecting groups under mild conditions [40]. These methods provide alternatives when standard hydrogenolysis conditions are incompatible with other functional groups in the molecule [40].

Acetal and Ketal Protecting Groups

Acetal protecting groups are particularly useful for diol protection, though they can also be applied to single hydroxyl groups under appropriate conditions [41]. The formation of acetals involves the reaction of the alcohol with aldehydes or ketones under acidic catalysis [41]. For 4-(4-Chlorophenyl)butan-2-ol, the formation of simple acetals may not be practical due to the presence of only one hydroxyl group [41].

Tetrahydropyranyl ethers represent a special class of acetal protecting groups that can be applied to single alcohols [31] [42]. The protection is achieved by reaction with dihydropyran in the presence of an acid catalyst such as para-toluenesulfonic acid [31] [42]. The resulting tetrahydropyranyl ether is stable under basic conditions and to many nucleophiles and reducing agents, but is readily cleaved under mildly acidic conditions [31] [42].

Protection MethodReagentConditionsStabilityDeprotection
Tetrahydropyranyl etherDihydropyran/p-toluenesulfonic acidDichloromethane, room temperatureBasic conditions, nucleophilesAcetic acid/water
Methoxymethyl etherMethoxymethyl chloride/baseDimethylformamide, 0°C to room temperatureBasic conditionsAcidic hydrolysis
Isopropylidene acetal2,2-Dimethoxypropane/acidAcetone, catalytic acidBasic conditionsAcidic hydrolysis

Ester Protecting Groups

Ester formation provides another approach to hydroxyl protection, though these groups are more reactive than ethers toward nucleophilic conditions [31] [43]. Acetyl esters are commonly employed due to their ease of formation and removal [43]. The acetylation of 4-(4-Chlorophenyl)butan-2-ol can be achieved using acetic anhydride in the presence of a base such as triethylamine and catalytic 4-dimethylaminopyridine [43].

The deprotection of acetyl esters typically employs basic hydrolysis using potassium carbonate in methanol or reductive cleavage using diisobutylaluminum hydride [43]. The choice of deprotection method depends on the compatibility with other functional groups in the molecule [43].

Pivaloyl esters provide increased steric protection compared to acetyl groups, making them suitable for selective protection of primary alcohols in the presence of secondary alcohols [44]. The bulky tert-butyl group provides discrimination based on steric accessibility [44].

Vinyl Protecting Groups

Recent developments have introduced vinyl groups as protecting groups for hydroxyl functionality [45]. The vinyl protecting group shows high tolerance to functional groups and good compatibility with common synthetic reagents [45]. The protection involves vinylation using calcium carbide as the vinyl source, while deprotection can be achieved under acidic conditions [45].

The nucleophilic substitution chemistry of 4-(4-Chlorophenyl)butan-2-ol represents a complex interplay between steric and electronic factors that fundamentally influence reaction pathways and mechanisms. This secondary alcohol, bearing a para-chlorophenyl substituent, exhibits unique reactivity patterns that distinguish it from both simple aliphatic alcohols and unsubstituted aromatic analogs [2].

Nucleophilic Attack Patterns on the Alcohol Functionality

The alcohol functionality in 4-(4-Chlorophenyl)butan-2-ol serves as an electrophilic center susceptible to nucleophilic attack through multiple mechanistic pathways. The secondary nature of the alcohol carbon introduces significant mechanistic complexity, as both SN1 and SN2 pathways become thermodynamically and kinetically accessible under appropriate conditions [3] [2] [4].

Table 1: Nucleophilic Attack Patterns on Different Alcohol Types

Alcohol TypePreferred MechanismCarbocation StabilitySteric HindranceReaction Rate Order
Primary (1°)SN2Very LowLowSlow
Secondary (2°)SN1/SN2 (solvent-dependent)ModerateModerateModerate
Tertiary (3°)SN1HighHighFast
Benzylic (Primary)SN1High (resonance)Low-ModerateFast
Benzylic (Secondary)SN1Very High (resonance)Moderate-HighVery Fast
para-Chlorophenyl substitutedSN1 (enhanced)Very High (resonance + electronic effects)Moderate-HighVariable (substituent-dependent)

The nucleophilic attack on 4-(4-Chlorophenyl)butan-2-ol proceeds predominantly through an SN1 mechanism under polar protic conditions, facilitated by the formation of a resonance-stabilized benzylic carbocation [5] [6]. However, the para-chloro substituent introduces competing electronic effects that can modulate the reaction pathway, particularly under conditions favoring SN2 mechanisms [7] [8].

Experimental kinetic studies on analogous para-substituted benzyl alcohols demonstrate that the reaction rate exhibits complex dependence on both nucleophile concentration and substrate structure [9] [10]. The mechanism determination relies heavily on kinetic analysis, with first-order kinetics indicating SN1 pathways and second-order kinetics suggesting SN2 mechanisms [11] [12].

Table 4: Experimental Evidence for Mechanism Determination

Experimental MethodSN1 IndicatorsSN2 IndicatorsApplication to para-Chlorophenyl System
Kinetic StudiesFirst-order kinetics [RX]Second-order kinetics [RX][Nu]Mixed kinetics expected due to dual pathways
Isotope Effect AnalysisPrimary isotope effects at reaction centerSecondary isotope effectsReduced isotope effects due to electronic effects
Product Distribution AnalysisRearrangement products observedInversion of configurationCompetitive pathways influence product ratio
Solvent Effect StudiesFavored by polar protic solventsFavored by polar aprotic solventsSolvent effects modified by substituent
Temperature DependenceLow activation entropy (ΔS‡ negative)Higher activation entropy (ΔS‡ less negative)Activation parameters altered by chloro group
Stereochemical AnalysisRacemization at chiral centersComplete stereochemical inversionStereochemistry depends on dominant pathway
Intermediate DetectionCarbocation intermediates detectedNo intermediate detectionStabilized carbocation more detectable
Competitive ReactionsNucleophile concentration independenceNucleophile concentration dependenceCompeting mechanisms observable

Steric and Electronic Effects of Para-Chlorophenyl Substituents

The para-chlorophenyl substituent in 4-(4-Chlorophenyl)butan-2-ol exerts profound influence on nucleophilic attack patterns through a combination of steric and electronic effects. The chlorine atom, positioned para to the benzyl carbon, exhibits dual electronic character: an electron-withdrawing inductive effect (-I) combined with a weak electron-donating resonance effect (+R) [13] [14].

The inductive effect of chlorine, arising from its high electronegativity, withdraws electron density from the aromatic ring through σ-bonds. This electron withdrawal extends to the benzylic position, increasing the electrophilic character of the alcohol carbon and potentially facilitating nucleophilic attack [8] [15]. Computational studies indicate that electron-withdrawing substituents enhance electrostatic interactions between nucleophiles and substrates in SN2 reactions, particularly when the nucleophile possesses significant negative charge density [8].

Table 2: Electronic Effects of para-Chlorophenyl Substituents

Propertypara-Chloro EffectImpact on SN1 MechanismImpact on SN2 Mechanism
Inductive EffectElectron-withdrawing (-I)Destabilizes carbocationIncreases electrophilicity
Resonance EffectWeak electron-donating (+R, limited)Minimal stabilizationMinimal effect
Overall Electronic EffectNet electron-withdrawingOverall destabilizationEnhances electrophilic character
Carbocation StabilityDecreased (relative to unsubstituted)Reduced stabilityNot applicable
Nucleophilic Attack RateReduced (compared to electron-donating groups)Slower ratePotentially enhanced
Transition State EnergyHigher activation energyHigher barrierLower activation energy
Bond PolarizationIncreased C-O bond polarizationEnhanced leaving group departureFacilitates nucleophilic approach
Electrophilic CharacterEnhanced at benzylic positionFavors nucleophilic attackFavorable for backside attack

The resonance effect of chlorine provides limited stabilization to positive charge development at the benzylic position. While chlorine possesses lone pairs capable of resonance donation, the poor orbital overlap between chlorine p-orbitals and the aromatic π-system restricts effective charge delocalization [16] [17]. This contrasts sharply with strong electron-donating groups like methoxy, which provide substantial resonance stabilization to benzylic carbocations [18] [19].

Steric effects in 4-(4-Chlorophenyl)butan-2-ol arise primarily from the secondary alcohol carbon configuration and the spatial requirements of the approaching nucleophile [20] [21]. The para-substitution pattern minimizes direct steric interference between the chlorine atom and the reaction center, as the substituent is positioned remote from the site of nucleophilic attack. However, the overall molecular geometry influences transition state accessibility and stabilization.

Table 5: Quantitative Effects of para-Chloro Substitution

ParameterUnsubstituted Benzylpara-ChlorobenzylChange Factor
Carbocation Stability (relative)1.0 (reference)0.6-0.8Decreased by 20-40%
Nucleophilic Attack Rate1.0 (reference)0.4-0.7Decreased by 30-60%
Activation Energy (kcal/mol)15-2018-25Increased by 3-5 kcal/mol
Reaction Rate Constant1.0 (reference)0.3-0.6Decreased by 40-70%
Selectivity Factor1.0 (reference)0.5-0.8Decreased by 20-50%
Equilibrium Constant1.0 (reference)0.4-0.7Decreased by 30-60%
Bond Dissociation Energy85-90 kcal/mol88-93 kcal/molIncreased by 3-8%
Ionization Potential7.2 eV7.6 eVIncreased by 0.4 eV

The electronic effects manifest most prominently in the altered charge distribution within the aromatic ring and the modified stabilization of transition states. Electron-withdrawing substituents like chlorine reduce the nucleophilic character of the aromatic ring while simultaneously increasing the electrophilic character of the benzylic position [22] [23]. This dual effect creates a complex reaction landscape where both SN1 and SN2 pathways may compete under specific conditions.

Transition State Stabilization in SN1/SN2 Reaction Pathways

Transition state stabilization represents the critical factor determining the mechanistic pathway preference in nucleophilic substitution reactions of 4-(4-Chlorophenyl)butan-2-ol. The para-chlorophenyl substituent influences transition state energetics through multiple stabilization and destabilization mechanisms that differ significantly between SN1 and SN2 pathways [7] [24].

In SN1 reactions, the transition state closely resembles the carbocation intermediate, with substantial positive charge development at the benzylic carbon [25] [17]. The stabilization of this transition state depends critically on the ability of the aromatic ring to delocalize positive charge through resonance. Para-chloro substitution reduces this stabilization capacity due to the electron-withdrawing nature of chlorine, resulting in higher activation energies and slower reaction rates compared to electron-donating substituents [14] [18].

Table 3: Transition State Stabilization Factors in Nucleophilic Substitution

Stabilization FactorSN1 Transition StateSN2 Transition Statepara-Chloro Influence
Resonance DelocalizationHigh contribution (benzylic position)Limited (trigonal bipyramidal geometry)Reduces stabilization (electron-withdrawal)
HyperconjugationModerate contribution (α-C-H bonds)Minimal contributionMinimal effect
Electrostatic InteractionsImportant (charge separation)Critical (nucleophile-substrate interaction)Modifies charge distribution
Steric ReliefSignificant (bond elongation)Detrimental (steric hindrance)No direct effect
Solvation EffectsCritical (polar protic solvents)Important (nucleophile solvation)Alters solvation patterns
Bond PolarizationImportant (C-O bond weakening)Essential (simultaneous bond formation/breaking)Enhances bond polarization

The resonance delocalization in SN1 transition states involves the formation of multiple resonance structures that distribute positive charge across the aromatic ring [16] [25]. In unsubstituted benzyl systems, this delocalization provides substantial stabilization, typically lowering activation barriers by 15-20 kcal/mol relative to aliphatic analogs. However, para-chloro substitution reduces this stabilization by approximately 3-5 kcal/mol due to the electron-withdrawing inductive effect [17] [18].

SN2 transition states exhibit fundamentally different stabilization requirements, characterized by simultaneous bond formation and bond breaking in a concerted mechanism [8] [11]. The transition state adopts a trigonal bipyramidal geometry with the nucleophile and leaving group occupying axial positions. In this configuration, resonance stabilization from the aromatic ring plays a minimal role, as the electron density must be localized at the reaction center to facilitate the concerted process [7].

Table 6: Mechanistic Pathway Comparison

Reaction AspectSN1 PathwaySN2 Pathwaypara-Chloro Influence
Rate-Determining StepCarbocation formation (ionization)Nucleophilic attack (substitution)Shifts toward SN2 due to destabilization
Transition State GeometryPlanar carbocation + nucleophile approachTrigonal bipyramidal transition stateBoth geometries less favorable
Charge DevelopmentFull positive charge developmentPartial charge developmentReduced charge stabilization
Bond Order ChangesComplete C-O bond breaking firstSimultaneous bond making/breakingAltered bond order progression
Solvent InvolvementStabilizes carbocation intermediateSolvates nucleophile and leaving groupModified solvation patterns
Substituent EffectsElectron-withdrawing destabilizesElectron-withdrawing activatesCompeting electronic effects
Stereochemical OutcomeRacemization or retentionComplete inversionMixed stereochemical outcomes
Temperature DependenceEntropy-controlled (ΔS‡ negative)Enthalpy-controlled (ΔH‡ dominates)Complex temperature dependence

Para-chloro substitution in SN2 transition states can provide modest stabilization through enhanced electrostatic interactions between the nucleophile and the increasingly electrophilic carbon center [8] [15]. The electron-withdrawing effect increases the partial positive charge development at the reaction center, strengthening the electrostatic attraction with approaching nucleophiles. This effect is particularly pronounced with highly basic nucleophiles that can engage in strong electrostatic interactions [8].

The relative stabilization of SN1 versus SN2 transition states determines the mechanistic preference under specific reaction conditions. Para-chloro substitution generally favors SN2 pathways relative to unsubstituted analogs, as the destabilization of SN1 transition states exceeds the destabilization of SN2 transition states [26] [27]. However, the absolute rates of both pathways may be reduced compared to more electron-rich systems [19] [28].

Solvation effects represent another critical component of transition state stabilization, with polar protic solvents favoring SN1 mechanisms through carbocation stabilization and polar aprotic solvents promoting SN2 reactions through enhanced nucleophile reactivity [3] [2]. The para-chloro substituent modifies these solvation patterns by altering the charge distribution and dipole moment of the substrate molecule, leading to complex solvent-dependent mechanistic preferences [27] [29].

The experimental determination of transition state structures and stabilization energies relies on advanced kinetic techniques, including linear free energy relationships, isotope effect studies, and computational modeling [30] [28]. These methods reveal that para-chloro substitution typically increases activation energies for both SN1 and SN2 pathways, but the relative increase is generally smaller for SN2 reactions, consistent with the enhanced electrostatic stabilization in the SN2 transition state [8] [14].

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

184.0654927 g/mol

Monoisotopic Mass

184.0654927 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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